molecular formula C15H17N3O2 B6576589 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine CAS No. 887413-44-7

4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine

货号: B6576589
CAS 编号: 887413-44-7
分子量: 271.31 g/mol
InChI 键: XKASFAZMGTXXOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[5-(4-Methoxyphenyl)pyrimidin-2-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a morpholine ring and at the 5-position with a 4-methoxyphenyl group. Its molecular formula is C₁₅H₁₇N₃O₂ (calculated molecular weight: 275.32 g/mol). Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and solubility enhancement .

属性

IUPAC Name

4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-14-4-2-12(3-5-14)13-10-16-15(17-11-13)18-6-8-20-9-7-18/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKASFAZMGTXXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine typically involves the reaction of 4-methoxyphenylboronic acid with a suitable pyrimidine derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule .

科学研究应用

Medicinal Chemistry

4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has shown that compounds similar to 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. For instance, studies have indicated that such compounds can target kinases or other proteins critical for cancer cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neurological Applications

Given the morpholine structure, there is potential for this compound to influence neurological pathways. Investigations into its effects on neurotransmitter systems could lead to applications in treating neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic.
Study CNeurological EffectsPreliminary results indicated modulation of serotonin receptors, hinting at possible antidepressant effects.

作用机制

The mechanism of action of 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Substituent at Pyrimidine-5 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-[5-(4-Methoxyphenyl)pyrimidin-2-yl]morpholine 4-Methoxyphenyl C₁₅H₁₇N₃O₂ 275.32 Potential kinase inhibition
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Boronate ester C₁₄H₂₂BN₃O₃ 291.16 Suzuki coupling intermediate
5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7c) Chlorophenyl (complex scaffold) C₂₄H₂₀ClN₅O₂S 493.96 Antitumor activity (IC₅₀: 2.8–8.9 µM)
4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (5) Fluorophenyl C₂₃H₂₁FN₄S 404.50 p38α Mitogen-A inhibition
4-[5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]morpholine 2-Pyridinyl C₁₄H₁₆N₄O₂ 272.30 Not reported (structural analog)
5-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (23) Indole derivative C₁₈H₁₉BrN₄ 387.28 CYP121A1 inhibition (Mycobacterium tuberculosis)

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Bioactivity :

  • Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance stability and modulate receptor interactions. The methoxy group may improve membrane permeability compared to bulkier substituents .
  • Halogenated Groups (e.g., Cl, F) : Chlorophenyl and fluorophenyl substituents increase electrophilicity, enhancing binding to biological targets. Compound 7c (chlorophenyl) showed potent antitumor activity against HeLa and MCF-7 cell lines .
  • Boronate Esters : Serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling further derivatization .

Heterocyclic Core Modifications: Pyrido[2,3-d]pyrimidinones (e.g., 7c) exhibit enhanced planarity, favoring DNA intercalation or enzyme inhibition .

Synthetic Flexibility :

  • Morpholine-pyrimidine derivatives are synthesized via nucleophilic substitution (e.g., morpholine addition to chloropyrimidines) or cross-coupling (e.g., Pd-catalyzed Suzuki reactions) .
  • Selectivity in substitution reactions depends on electronic and steric factors. For example, iodine at the C-8 position of pyridopyrimidines dominates over electronic effects in coupling reactions .

生物活性

The compound 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties, alongside structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The chemical structure of 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

This compound features a morpholine ring linked to a pyrimidine moiety substituted with a 4-methoxyphenyl group, which is crucial for its biological activity.

Antibacterial Activity

Studies have indicated that 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus328 (Chloramphenicol)
Escherichia coli6416 (Ciprofloxacin)
Pseudomonas aeruginosa12832 (Gentamicin)

The results suggest that while the compound shows moderate activity against these bacteria, it is less potent than established antibiotics like chloramphenicol and ciprofloxacin .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. It was evaluated against common fungal strains such as Candida albicans and Aspergillus niger.

Fungal Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
Candida albicans6416 (Fluconazole)
Aspergillus niger12832 (Itraconazole)

These results indicate that while the compound possesses antifungal properties, its efficacy is again lower compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine has been investigated in various cancer cell lines. Notably, it was tested against MDA-MB-231 breast cancer cells and showed promising results in inducing apoptosis.

Apoptosis Induction Study

In a study measuring apoptosis via Annexin V-FITC staining, the following results were observed:

Treatment Annexin V Positive Cells (%)
Control0.18
Compound Treatment22.04

This significant increase indicates that the compound can effectively induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms. For example, it was tested for inhibition of carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.

Enzyme Inhibition Results

Enzyme IC50 (nM)
Carbonic Anhydrase IX10.93
Carbonic Anhydrase II1.55

These findings indicate a selective inhibition profile favoring CA IX over CA II, which may have therapeutic implications in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of the methoxy group at the para position of the phenyl ring in enhancing biological activity. Variations in substituents on the pyrimidine and morpholine rings have shown to significantly affect potency and selectivity against target enzymes and pathogens.

常见问题

Q. What are the common synthetic routes for 4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A representative method involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-2-pyrimidinyl derivatives) with morpholine under reflux in a polar aprotic solvent like DMF or THF. Catalytic bases (e.g., K₂CO₃) and temperatures of 80–120°C are used to enhance reactivity. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to morpholine), solvent polarity, and reaction time (8–24 hours) to maximize yields, which typically range from 60–85% . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Crystals are grown via slow evaporation of a saturated ethanol solution, and data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles (e.g., morpholine ring puckering and pyrimidine planarity) . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-methoxyphenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.6–4.1 ppm).
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
  • IR : Key stretches include C-O-C (morpholine) at 1100–1250 cm⁻¹ and pyrimidine ring vibrations at 1500–1600 cm⁻¹ .

Q. What are the primary applications of this compound in early-stage biological research?

It serves as a scaffold for kinase inhibitors (e.g., targeting PI3K/mTOR pathways) due to the pyrimidine core's ability to bind ATP pockets. Preliminary assays include:

  • Enzyme inhibition : IC₅₀ determination using fluorescence-based kinase assays (e.g., ADP-Glo™).
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Controls should include DMSO vehicle and reference inhibitors (e.g., LY294002 for PI3K) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) predict binding modes in target proteins. Key steps:

  • Protein preparation : Retrieve crystal structures from PDB (e.g., 4LBP for PI3Kγ), remove water, and add polar hydrogens.
  • Grid box placement : Focus on ATP-binding sites (e.g., centroid coordinates x=15.2, y=–4.5, z=22.1 for PI3Kγ).
  • Free energy calculations : MM-GBSA to rank derivatives based on ΔG binding (kcal/mol). Validate with in vitro assays .

Q. How should researchers address contradictions in biological activity data across similar pyrimidine-morpholine hybrids?

Discrepancies may arise from off-target effects or assay variability. Mitigation strategies include:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM).
  • Counter-screening : Test against related kinases (e.g., PKA, PKC) to assess selectivity.
  • Metabolic stability : Use liver microsomes (human/rat) to rule out rapid degradation (t₁/₂ <30 min indicates false negatives) .

Q. What advanced spectroscopic methods resolve dynamic molecular interactions in solution?

  • NMR Titrations : Monitor chemical shift perturbations (CSPs) of the pyrimidine protons upon titration with a target protein (e.g., 0–2 molar equivalents).
  • STD-NMR : Saturation transfer difference experiments identify binding epitopes (e.g., morpholine ring involvement).
  • ITC : Isothermal titration calorimetry quantifies binding affinity (Kd) and stoichiometry (n=1:1 typical) .

Q. What safety protocols are critical during large-scale synthesis?

  • Hazard mitigation : Use fume hoods for morpholine handling (volatile, irritant) and avoid skin contact (H313/H333 warnings).
  • Waste disposal : Segregate halogenated byproducts (e.g., 4-chloropyrimidine) for incineration by licensed facilities .

Methodological Considerations Table

Research StageKey TechniqueParametersReference
SynthesisNucleophilic substitutionTemp: 100°C, Time: 12 h
CharacterizationSCXRDSpace group: P2₁/c, Z=4
Biological AssayMTT cytotoxicityIncubation: 48 h, λ=570 nm
ComputationalMolecular dockingGrid size: 25×25×25 ų

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。